Chlorthalidone Impurity G

Beschreibung

Eigenschaften

IUPAC Name |

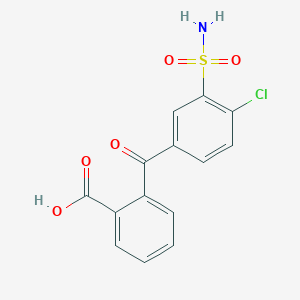

2-(4-chloro-3-sulfamoylbenzoyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClNO5S/c15-11-6-5-8(7-12(11)22(16,20)21)13(17)9-3-1-2-4-10(9)14(18)19/h1-7H,(H,18,19)(H2,16,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKRADWWBRBBJLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClNO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00200669 | |

| Record name | 2-(4-Chloro-3-sulphamoylbenzoyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00200669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5270-74-6 | |

| Record name | 2-[3-(Aminosulfonyl)-4-chlorobenzoyl]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5270-74-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4'-Chloro-3'-sulfamoyl-2-benzophenone carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005270746 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-Chloro-3-sulphamoylbenzoyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00200669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-chloro-3-sulphamoylbenzoyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.718 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4'-CHLORO-3'-SULFAMOYL-2-BENZOPHENONE CARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8BC301DXU3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Chlorthalidone Impurity G chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorthalidone is a widely prescribed diuretic for the management of hypertension and edema. As with any active pharmaceutical ingredient (API), the control of impurities is a critical aspect of drug development and manufacturing to ensure safety and efficacy. This technical guide provides an in-depth overview of Chlorthalidone Impurity G, a known related substance of Chlorthalidone. This document outlines its chemical structure, physicochemical properties, and reported biological effects. Furthermore, it details analytical methodologies for its identification and quantification and discusses its likely formation pathways. This guide is intended to be a valuable resource for researchers, analytical scientists, and formulation specialists working with Chlorthalidone.

Chemical Identity and Physicochemical Properties

This compound is a potential impurity found in commercial preparations of chlorthalidone.[1][2][] It is also referred to as Chlorthalidone Dichloro Impurity or 3-(3,4-Dichlorophenyl)-3-hydroxy-phthalimidine.[2][4][5]

Chemical Structure

The chemical structure of this compound is presented below:

Systematic IUPAC Name: 3-(3,4-dichlorophenyl)-3-hydroxy-2,3-dihydro-1H-isoindol-1-one[1][4][6]

Chemical Structure Diagram:

Physicochemical Data

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference(s) |

| CAS Number | 16289-13-7 | [1][2][4] |

| Molecular Formula | C₁₄H₉Cl₂NO₂ | [1][2][6] |

| Molecular Weight | 294.13 g/mol | [2][7] |

| Appearance | White Solid | [6] |

| Melting Point | 189-191°C | [6] |

| SMILES | C1=CC=C2C(=C1)C(=O)NC2(C3=CC(=C(C=C3)Cl)Cl)O | [6] |

| InChI | InChI=1S/C14H9Cl2NO2/c15-11-6-5-8(7-12(11)16)14(19)10-4-2-1-3-9(10)13(18)17-14/h1-7,19H,(H,17,18) | [1][6] |

| InChI Key | SXUJTBDUNKPITB-UHFFFAOYSA-N | [1][6] |

Solubility Data

The solubility of this compound in various solvents has been reported by suppliers of the reference standard.

| Solvent | Solubility | Reference(s) |

| DMF | 30 mg/mL | [1][] |

| DMSO | 30 mg/mL | [1][] |

| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [1][] |

| Ethanol | 10 mg/mL | [1][] |

Synthesis and Formation

This compound is a process-related impurity of Chlorthalidone. While specific synthetic procedures for its isolation are not widely published, its formation is understood to occur during the synthesis of the parent drug. The synthesis of Chlorthalidone involves several steps, including the reaction of 2-(3-amino-4-chlorobenzoyl)benzoic acid through diazotization, substitution, chlorosulfonation, cyclization, and amination.[] It is plausible that Impurity G, which lacks the sulfonamide group present in Chlorthalidone, arises from an incomplete reaction or a side reaction during the manufacturing process. Suppliers of pharmaceutical reference standards can provide synthetically prepared this compound for analytical and research purposes.

Analytical Methodologies

The identification and quantification of this compound are crucial for the quality control of Chlorthalidone drug substance and product. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose. While a specific validated method for Impurity G is not publicly available, a representative method can be derived from published methods for Chlorthalidone and its related compounds.

High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method for Chlorthalidone would be suitable for the detection and quantification of Impurity G. Based on available literature, a typical RP-HPLC method would involve the following:

Experimental Protocol:

| Parameter | Description |

| Column | C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | A mixture of an aqueous buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) and organic solvents (e.g., methanol and acetonitrile) in a ratio such as 60:30:10 (v/v/v). |

| Flow Rate | 1.0 mL/min |

| Detection | UV detection at approximately 241 nm |

| Injection Volume | 10-20 µL |

| Column Temperature | Ambient or controlled at a specific temperature (e.g., 25°C) |

Note: This is a representative method and would require validation for specificity, linearity, accuracy, precision, and robustness for the specific analysis of this compound according to ICH guidelines.

Other Analytical Techniques

While HPLC is the primary method for quantification, other techniques are used for the structural confirmation of this compound, typically by the suppliers of the reference standard. These include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure.

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the identity of the impurity.

-

Infrared (IR) Spectroscopy: Used to identify the functional groups present in the molecule.

Detailed experimental protocols for these techniques for this compound are generally proprietary to the manufacturers of the reference standards but are available upon request with the purchase of the standard.

Biological Activity and Signaling Pathway

This compound has been reported to exhibit moderate antihypertensive effects.[1][2][] While specific studies on the mechanism of action of Impurity G are limited, its biological activity is likely attributed to a similar mechanism as the parent drug, Chlorthalidone.

Chlorthalidone exerts its diuretic and antihypertensive effects primarily through two mechanisms:

-

Inhibition of the Na⁺/Cl⁻ Symporter: Chlorthalidone blocks the sodium-chloride cotransporter in the distal convoluted tubule of the kidney. This inhibition prevents the reabsorption of sodium and chloride ions, leading to increased excretion of water and a subsequent reduction in blood volume and blood pressure.

-

Inhibition of Carbonic Anhydrase: Chlorthalidone also inhibits various isoforms of carbonic anhydrase. This action may contribute to its sustained vasodilatory activity.

Given the structural similarity of Impurity G to Chlorthalidone, it is plausible that it also interacts with the Na⁺/Cl⁻ symporter and/or carbonic anhydrase, albeit potentially with a different potency, leading to its observed moderate antihypertensive effects.

Proposed Signaling Pathway

The following diagram illustrates the proposed mechanism of action for Chlorthalidone and, by extension, this compound.

Conclusion

This compound is a critical process-related impurity of Chlorthalidone that requires careful monitoring and control. This technical guide has provided a comprehensive overview of its chemical structure, properties, and analytical methodologies. The information presented herein should serve as a valuable resource for scientists and professionals in the pharmaceutical industry to ensure the quality, safety, and efficacy of Chlorthalidone-containing products. Further research into the specific pharmacological and toxicological profile of this compound is warranted to fully understand its impact.

References

- 1. scholar.tecnico.ulisboa.pt [scholar.tecnico.ulisboa.pt]

- 2. researchgate.net [researchgate.net]

- 4. Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijpsr.com [ijpsr.com]

- 6. Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Chlortalidone EP Impurity G | 16289-13-7 | SynZeal [synzeal.com]

Chlorthalidone Impurity G: A Technical Guide to Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Chlorthalidone Impurity G, a known process-related and potential degradation impurity of the diuretic drug Chlorthalidone. This document outlines a plausible synthetic route, key characterization methodologies, and its significance in the quality control of Chlorthalidone.

Introduction to this compound

This compound, chemically known as (3RS)-3-(3,4-dichlorophenyl)-3-hydroxy-2,3-dihydro-1H-isoindol-1-one, is a recognized impurity in the manufacture of Chlorthalidone.[1][][3] Its presence is monitored to ensure the purity, safety, and efficacy of the final drug product.[4] The impurity can also be formed under oxidative stress conditions, highlighting its relevance in stability studies of Chlorthalidone.[3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Chemical Name | (3RS)-3-(3,4-dichlorophenyl)-3-hydroxy-2,3-dihydro-1H-isoindol-1-one | [1][][3] |

| Synonym | Chlorthalidone Dichloro Impurity | [1] |

| CAS Number | 16289-13-7 | [1][5] |

| Molecular Formula | C₁₄H₉Cl₂NO₂ | [3][5] |

| Molecular Weight | 294.13 g/mol | [6][7] |

| Appearance | White Solid | [] |

| Melting Point | 189-191°C | [] |

| Solubility | Soluble in DMF and DMSO; slightly soluble in ethanol. | [5] |

Synthesis of this compound

Proposed Synthetic Pathway

The synthesis likely proceeds via the nucleophilic addition of a Grignard reagent, derived from 1-bromo-3,4-dichlorobenzene, to phthalimide. This reaction would form the desired 3-(3,4-dichlorophenyl)-3-hydroxy-2,3-dihydro-1H-isoindol-1-one.

Experimental Protocol (General)

The following is a general, non-validated protocol based on similar syntheses. Researchers should optimize these conditions for specific laboratory settings.

-

Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings are suspended in anhydrous tetrahydrofuran (THF). A solution of 1-bromo-3,4-dichlorobenzene in anhydrous THF is added dropwise to initiate the formation of 3,4-dichlorophenylmagnesium bromide.

-

Nucleophilic Addition: To a separate flask containing a suspension of phthalimide in anhydrous THF, the freshly prepared Grignard reagent is added slowly at room temperature. The reaction mixture is stirred for a specified period to ensure complete reaction.

-

Quenching and Extraction: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The resulting mixture is then extracted with an organic solvent such as ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the final product.

Characterization of this compound

Comprehensive characterization is essential to confirm the identity and purity of the synthesized impurity. The following are key analytical techniques employed for this purpose. While specific data is not publicly available, the expected outcomes and general experimental protocols are described.

Characterization Workflow

High-Performance Liquid Chromatography (HPLC)

-

Purpose: To determine the purity of the synthesized compound and to establish a retention time for use as a reference standard in the analysis of Chlorthalidone bulk drug and formulations.

-

Experimental Protocol (General):

-

Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) is typically used.

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a suitable wavelength (e.g., 220-280 nm).

-

Sample Preparation: A dilute solution of the impurity is prepared in a suitable solvent, such as the mobile phase.

-

Mass Spectrometry (MS)

-

Purpose: To confirm the molecular weight of the compound.

-

Experimental Protocol (General):

-

Ionization Technique: Electrospray ionization (ESI) is commonly used for this type of molecule.

-

Analysis Mode: Can be run in either positive or negative ion mode.

-

Expected Result: The mass spectrum should show a prominent ion corresponding to the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, which would confirm the molecular weight of 294.13 g/mol .

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Purpose: To elucidate the chemical structure of the impurity. Both ¹H and ¹³C NMR are crucial for unambiguous structure confirmation.

-

Experimental Protocol (General):

-

Solvent: A deuterated solvent in which the compound is soluble, such as DMSO-d₆ or CDCl₃.

-

¹H NMR: The spectrum would be expected to show signals corresponding to the aromatic protons on the two benzene rings and the protons of the hydroxyl and amine groups.

-

¹³C NMR: The spectrum would show signals for all 14 carbon atoms in the molecule, including the carbonyl carbon and the carbons of the aromatic rings.

-

Infrared (IR) Spectroscopy

-

Purpose: To identify the functional groups present in the molecule.

-

Experimental Protocol (General):

-

Sample Preparation: The solid sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

Expected Absorptions: Characteristic absorption bands for the O-H stretch of the hydroxyl group, the N-H stretch of the amide, and the C=O stretch of the carbonyl group would be expected.

-

Formation in Chlorthalidone and Stability

This compound is considered a process-related impurity, meaning it can be formed during the synthesis of Chlorthalidone.[3] Its formation can be minimized by controlling the purity of starting materials and intermediates, as well as optimizing reaction conditions.[3]

Forced degradation studies have shown that Chlorthalidone is susceptible to degradation under acidic, alkaline, and oxidative conditions.[9] While specific studies detailing the formation of Impurity G under these conditions are not widely published, it has been noted as a potential degradation product under oxidative stress.[3] This underscores the importance of using a stability-indicating analytical method for the quality control of Chlorthalidone that can separate the active pharmaceutical ingredient from all potential impurities, including Impurity G.

Conclusion

The synthesis and characterization of this compound are critical for the quality control and safety assessment of Chlorthalidone. While a specific, validated synthesis protocol and detailed characterization data are not publicly available, this guide provides a scientifically sound framework for its preparation and analysis based on established chemical principles. The information presented here serves as a valuable resource for researchers and professionals involved in the development, manufacturing, and analysis of Chlorthalidone.

References

- 1. scholar.tecnico.ulisboa.pt [scholar.tecnico.ulisboa.pt]

- 3. This compound | 16289-13-7 | Benchchem [benchchem.com]

- 4. synthinkchemicals.com [synthinkchemicals.com]

- 5. caymanchem.com [caymanchem.com]

- 6. synthinkchemicals.com [synthinkchemicals.com]

- 7. scbt.com [scbt.com]

- 9. Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling Chlorthalidone Impurity G: A Technical Guide for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the identification, formation, and analytical control of Chlorthalidone Impurity G, a critical process-related impurity in the manufacturing of the diuretic drug Chlorthalidone. Understanding and controlling this impurity is paramount for ensuring the quality, safety, and efficacy of the final drug product.

Introduction to Chlorthalidone and Its Impurities

Chlorthalidone is a widely prescribed thiazide-like diuretic used in the management of hypertension and edema.[1] Like any active pharmaceutical ingredient (API), its synthesis is susceptible to the formation of impurities, which can arise from starting materials, intermediates, by-products, or degradation.[2] Regulatory bodies require stringent control of these impurities. This compound is a known process-related impurity that must be monitored and controlled within acceptable limits.[3][4]

Identification and Characterization of Impurity G

This compound is chemically identified as (3RS)-3-(3,4-Dichlorophenyl)-3-hydroxy-2,3-dihydro-1H-isoindol-1-one.[5] Its chemical properties are summarized in the table below.

| Property | Value |

| Chemical Name | (3RS)-3-(3,4-Dichlorophenyl)-3-hydroxy-2,3-dihydro-1H-isoindol-1-one |

| Synonyms | Chlorthalidone Dichloro Impurity |

| CAS Number | 16289-13-7[5] |

| Molecular Formula | C14H9Cl2NO2[5] |

| Molecular Weight | 294.13 g/mol |

Table 1: Chemical Identification of this compound

Potential Formation Pathway of Impurity G

This compound is recognized as a process-related impurity, suggesting its formation during the synthesis of Chlorthalidone.[2][3] The synthesis of Chlorthalidone typically involves the cyclization of 2-(4-chloro-3-sulfamoylbenzoyl)benzoic acid.[] Impurity G, which lacks the sulfonamide group and possesses a dichloro-substituted phenyl ring, likely arises from a starting material or intermediate that has not undergone the chlorosulfonation and amination steps, or from a side reaction involving a dichlorinated precursor.

The following diagram illustrates a logical workflow for the synthesis of Chlorthalidone and the potential point of Impurity G's formation as a byproduct.

References

- 1. caymanchem.com [caymanchem.com]

- 2. synthinkchemicals.com [synthinkchemicals.com]

- 3. A Validated RP-HPLC Stability Method for the Estimation of Chlorthalidone and Its Process-Related Impurities in an API and Tablet Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. veeprho.com [veeprho.com]

- 5. Chlortalidone EP Impurity G | 16289-13-7 | SynZeal [synzeal.com]

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorthalidone, a thiazide-like diuretic, has been a cornerstone in the management of hypertension and edema for decades. While its efficacy is well-established, a thorough understanding of its toxicological profile, as well as that of its related compounds—metabolites, impurities, and degradation products—is critical for ensuring patient safety and for the development of new chemical entities. This technical guide provides a comprehensive overview of the toxicology of chlorthalidone and its associated compounds, presenting quantitative data, detailed experimental protocols, and insights into the molecular mechanisms and signaling pathways underlying their toxic effects.

Introduction

Chlorthalidone exerts its therapeutic effect by inhibiting the Na+/Cl- symporter in the distal convoluted tubule of the kidney, leading to increased excretion of sodium, chloride, and water.[1] However, like all pharmacologically active agents, chlorthalidone is not without its toxicological risks. Adverse effects can range from electrolyte imbalances to more severe reactions. Furthermore, the presence of related compounds, formed during synthesis or metabolism, may contribute to the overall toxicological profile. This guide aims to consolidate the available toxicological data to aid researchers and drug development professionals in their work.

Toxicology of Chlorthalidone

Acute Toxicity

The acute toxicity of chlorthalidone has been evaluated in animal models. The oral median lethal dose (LD50) provides a standardized measure of acute toxicity.

| Species | Route of Administration | LD50 | Reference |

| Mouse | Oral | >5000 mg/kg | [2] |

| Rat | Oral | >25,000 mg/kg | [3] |

Experimental Protocol: Acute Oral Toxicity (General Guideline)

A typical acute oral toxicity study follows OECD Guideline 423. The protocol involves the administration of the test substance to fasted animals in a stepwise procedure using a limited number of animals at each step.

-

Test Animals: Typically, young adult female rats are used.

-

Housing and Feeding: Animals are housed in standard conditions with free access to food and water, except for a brief fasting period before dosing.

-

Dose Administration: The test substance is administered orally by gavage in a single dose. The volume administered is kept constant.

-

Observation Period: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

-

Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.

Genotoxicity

Information on the genotoxicity of chlorthalidone is not extensively detailed in the public domain. However, standard genotoxicity testing for pharmaceuticals is a regulatory requirement.

Experimental Protocol: In Vitro Micronucleus Assay (General Guideline)

The in vitro micronucleus assay is a common method for assessing chromosomal damage, as outlined in OECD Guideline 487.

-

Cell Lines: Human peripheral blood lymphocytes or established cell lines like CHO or V79 are commonly used.

-

Treatment: Cells are exposed to at least three concentrations of the test substance, with and without metabolic activation (S9 mix), for a defined period.

-

Harvesting and Staining: After exposure, cells are treated with a cytokinesis blocker (e.g., cytochalasin B) to induce binucleated cells. Cells are then harvested, fixed, and stained with a DNA-specific stain.

-

Analysis: At least 2000 binucleated cells per concentration are scored for the presence of micronuclei.

-

Data Interpretation: A statistically significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.

Reproductive and Developmental Toxicity

Reproduction studies in rats and rabbits have not shown evidence of impaired fertility or harm to the fetus at doses significantly higher than the therapeutic human dose.[4] However, adverse fetal outcomes such as jaundice and thrombocytopenia have been reported in humans.[5]

Phototoxicity

Chlorthalidone has been shown to be phototoxic in in vitro studies. The photodegradation of chlorthalidone under UV-B radiation leads to the formation of photoproducts.[4] The phototoxicity is believed to involve radical species and singlet oxygen.[4]

Experimental Protocol: In Vitro 3T3 NRU Phototoxicity Test (OECD Guideline 432)

This assay is a standardized method to assess the phototoxic potential of a substance.[3][5][6]

-

Cell Line: BALB/c 3T3 mouse fibroblasts are used.

-

Treatment: Cells are incubated with a range of concentrations of the test substance in two separate plates.

-

Irradiation: One plate is exposed to a non-cytotoxic dose of simulated solar UV-A light, while the other is kept in the dark.

-

Cytotoxicity Assessment: Cell viability is determined using the neutral red uptake (NRU) assay.

-

Data Analysis: The concentration-response curves of the irradiated and non-irradiated cells are compared to calculate a Photo-Irritation-Factor (PIF). A PIF value above a certain threshold indicates phototoxic potential.

Toxicology of Chlorthalidone Related Compounds

The toxicological data for chlorthalidone's metabolites, impurities, and degradation products are scarce in publicly available literature. The identification and toxicological assessment of these compounds are crucial for a complete safety profile.

Metabolites

In vitro studies using human hepatocytes have identified two primary metabolites of chlorthalidone, resulting from reduction or hydroxylation at the phthalimidine moiety.[6][7] Another study predicted 11 Phase II metabolites, with N-acetylation at the sulfonamide group being the most probable transformation.[6] The toxicological properties of these specific metabolites have not been extensively studied.

Experimental Workflow: In Vitro Metabolite Identification

The following workflow describes a general approach for identifying metabolites in vitro.

Caption: A general workflow for in vitro metabolite identification.

Impurities

Several impurities related to the synthesis of chlorthalidone have been identified. These are often monitored to ensure the quality and safety of the final drug product.[5][8]

Known Chlorthalidone Impurities:

| Impurity Name | CAS Number |

| Chlorthalidone EP Impurity A (2-(4-Chloro-3-sulfobenzoyl)benzoic acid) | 345930-32-7 |

| Chlorthalidone EP Impurity C (Ethyl 2-(4-chloro-3-sulfamoylbenzoyl)benzoate) | 92874-73-2 |

| Chlorthalidone EP Impurity D (2-Chloro-5-[(1RS)-1-ethoxy-3-oxo-2,3-dihydro-1H-isoindol-1-yl]benzenesulfonamide) | 1369995-36-7 |

Signaling Pathways in Chlorthalidone Toxicity

Hyponatremia and Antidiuretic Hormone (ADH) Signaling

A significant adverse effect of chlorthalidone is hyponatremia (low sodium levels).[11] The mechanism is thought to involve the syndrome of inappropriate antidiuretic hormone (SIADH) secretion.[11] Chlorthalidone may enhance the sensitivity of the renal tubules to ADH, leading to increased water reabsorption and dilution of serum sodium. This process involves the aquaporin-2 (AQP2) water channels in the collecting ducts.

Caption: Chlorthalidone-induced hyponatremia signaling pathway.

Conclusion

This technical guide has summarized the available toxicological information on chlorthalidone and its related compounds. While the acute toxicity of the parent drug is low in animal models, potential risks in humans include electrolyte disturbances, with hyponatremia being a notable concern potentially mediated through the ADH signaling pathway. A significant data gap exists regarding the quantitative toxicology of chlorthalidone's metabolites and impurities. Further research is warranted to fully characterize the toxicological profile of these related substances to ensure the continued safe and effective use of chlorthalidone and to inform the development of future diuretic therapies.

References

- 1. astrazeneca.com [astrazeneca.com]

- 2. 4-Chloro-3-sulfamoylbenzoic acid | C7H6ClNO4S | CID 14568 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Chlorthalidone | C14H11ClN2O4S | CID 2732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Study of the photochemical and in vitro phototoxicity of chlortalidone [2-chloro-5-(1-hydroxy-3-oxo-1-isoindolinyl)benzene sulfonamide] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. synthinkchemicals.com [synthinkchemicals.com]

- 6. academic.oup.com [academic.oup.com]

- 7. Chlorthalidone In Vitro Metabolite Identification for Documenting Exposure in Doping - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. sds.edqm.eu [sds.edqm.eu]

- 10. pharmacopoeia.com [pharmacopoeia.com]

- 11. Chlorthalidone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Chlorthalidone Under Pressure: A Technical Guide to Stress Degradation Products

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the degradation of chlorthalidone under various stress conditions. Chlorthalidone, a thiazide-like diuretic, is widely used in the management of hypertension and edema. Understanding its stability and degradation profile is crucial for ensuring the safety, efficacy, and quality of pharmaceutical formulations. This document details the primary degradation pathways, the structures of known degradation products, and the experimental conditions that lead to their formation. All quantitative data is summarized in structured tables, and detailed experimental protocols are provided. Visual diagrams generated using Graphviz illustrate the degradation pathways and a typical experimental workflow.

Executive Summary

Forced degradation studies reveal that chlorthalidone is susceptible to degradation under acidic, basic, and oxidative conditions, while it demonstrates relative stability under photolytic and thermal stress.[1][2] The primary degradation products identified are 2-(4-chloro-3-sulfamoylbenzoyl)benzoic acid (Impurity B) and 2-(4-Chloro-3-sulfobenzoyl)benzoic acid (Impurity A).[1] Acidic and basic hydrolysis are the main degradation pathways.[1] This guide provides the necessary data and methodologies for researchers to understand and replicate these stability studies, aiding in the development of stable chlorthalidone formulations and robust analytical methods.

Quantitative Analysis of Chlorthalidone Degradation

The extent of chlorthalidone degradation is highly dependent on the specific stress conditions applied, including the nature of the stressor, its concentration, temperature, and exposure time. The following tables summarize the quantitative data from various forced degradation studies.

Table 1: Summary of Chlorthalidone Degradation under Various Stress Conditions

| Stress Condition | Stressor | Temperature | Duration | % Degradation | Degradation Products Detected | Reference |

| Acid Hydrolysis | 1N HCl | 60°C | 30 min | Not Specified | Impurity B and another unidentified product | [3] |

| Acid Hydrolysis | 0.5 M HCl | 70°C | 1 hr 40 min | 7.77 - 12.69% | Multiple unidentified products | A study on amlodipine and chlorthalidone degradation |

| Acid Hydrolysis | Not Specified | Not Specified | Not Specified | 14% | Not Specified | A study on azelnidipine and chlorthalidone degradation |

| Acid Hydrolysis | Not Specified | Not Specified | Not Specified | 5.6% | Not Specified | A stability indicating method development study |

| Alkaline Hydrolysis | 1N NaOH | 60°C | 30 min | Not Significant | Impurity B | [3] |

| Alkaline Hydrolysis | 0.1N NaOH | 80°C | 30 min | Significant | One major product (likely Impurity B) | A study on chlorthalidone determination method |

| Alkaline Hydrolysis | Not Specified | Not Specified | Not Specified | 14.9% | Not Specified | A study on azelnidipine and chlorthalidone degradation |

| Oxidative Degradation | 30% H₂O₂ | 60°C | 30 min | Not Significant | One unidentified product | [3] |

| Oxidative Degradation | 30% H₂O₂ | Room Temp. | 48 hrs | Significant | One unidentified product | [2] |

| Oxidative Degradation | 3% H₂O₂ | 70°C | 1 hr 40 min | 39.54 - 45.70% | Multiple unidentified products | A study on amlodipine and chlorthalidone degradation |

| Oxidative Degradation | Not Specified | Not Specified | Not Specified | 16.2% | Not Specified | A study on azelnidipine and chlorthalidone degradation |

| Thermal (Dry Heat) | - | 80°C | 24 hrs | Stable | - | [2] |

| Thermal (Wet Heat) | Water | 80°C | 48 hrs | Stable | - | [2] |

| Photolytic | Direct Sunlight | Ambient | 7 days | Stable | - | [2] |

Table 2: Identified Degradation Products of Chlorthalidone

| Impurity Name | Chemical Name | CAS Number | Molecular Formula | Molecular Weight | Conditions of Formation |

| Impurity B (USP Related Compound A) | 2-(4-chloro-3-sulfamoylbenzoyl)benzoic acid | 5270-74-6 | C₁₄H₁₀ClNO₅S | 339.75 | Acidic and Alkaline Hydrolysis |

| Impurity A | 2-(4-Chloro-3-sulfobenzoyl)benzoic acid | 345930-32-7 | C₁₄H₉ClO₆S | 340.73 | Neutral Hydrolysis with heating |

Degradation Pathways and Mechanisms

The degradation of chlorthalidone primarily proceeds through the hydrolysis of the lactam ring in the isoindolinone moiety.

Acid and Base Catalyzed Hydrolysis

Under both acidic and basic conditions, the amide bond in the lactam ring of chlorthalidone is susceptible to hydrolysis. This leads to the opening of the ring and the formation of 2-(4-chloro-3-sulfamoylbenzoyl)benzoic acid, also known as Impurity B.[1]

References

- 1. scholar.tecnico.ulisboa.pt [scholar.tecnico.ulisboa.pt]

- 2. Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Validated RP-HPLC Stability Method for the Estimation of Chlorthalidone and Its Process-Related Impurities in an API and Tablet Formulation - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Formation of Chlorthalidone Impurity G: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the formation mechanism of Chlorthalidone Impurity G, a known process-related impurity and degradation product of the diuretic drug Chlorthalidone. Understanding the genesis of this impurity is critical for the development of robust manufacturing processes and stable pharmaceutical formulations.

Chemical Identity of this compound

This compound is chemically identified as (3RS)-3-(3,4-dichlorophenyl)-3-hydroxy-2,3-dihydro-1H-isoindol-1-one.[1][2][3] It is a structurally related compound to Chlorthalidone, lacking the sulfonamide group and featuring a dichloro-substituted phenyl ring at the 3-position of the isoindolinone core.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 16289-13-7 | [1][2][3] |

| Molecular Formula | C₁₄H₉Cl₂NO₂ | [2][4] |

| Molecular Weight | 294.13 g/mol | [2] |

| Synonyms | Chlorthalidone Dichloro Impurity, 3-(3,4-Dichlorophenyl)-3-hydroxy-phthalimidine | [1] |

Formation Mechanisms

This compound can be formed through two primary pathways: as a process-related impurity during the synthesis of Chlorthalidone and as a degradation product of the active pharmaceutical ingredient (API) under stress conditions.

Process-Related Formation

The formation of Impurity G as a process-related impurity is linked to the starting materials and intermediates used in the synthesis of Chlorthalidone. One of the key intermediates in Chlorthalidone synthesis is 2-(4-chloro-3-sulfamoylbenzoyl)benzoic acid. If the synthesis utilizes starting materials or generates intermediates containing a 3,4-dichlorophenyl moiety instead of the intended 4-chloro-3-sulfamoylphenyl group, the subsequent cyclization and reaction steps can lead to the formation of this compound.

A plausible pathway involves the reaction of a phthalimide precursor with a Grignard reagent derived from 1,2-dichloro-4-iodobenzene. This general synthetic route for 3-aryl-3-hydroxyisoindolin-1-ones highlights a potential synthetic origin of this impurity.

Caption: Potential process-related formation of Impurity G.

Degradation-Related Formation

Forced degradation studies have demonstrated that Chlorthalidone is susceptible to degradation under acidic, alkaline, and oxidative conditions, leading to the formation of various impurities, including Impurity G.[5][6][7]

Acid-Catalyzed Hydrolysis: Under acidic conditions, the sulfonamide group of Chlorthalidone can undergo hydrolysis. This reaction likely proceeds through the protonation of the sulfonamide nitrogen, followed by nucleophilic attack by water. Concurrently or subsequently, the amide bond in the isoindolinone ring can also be cleaved. While the exact sequence of events leading to Impurity G is not definitively established in the literature, a proposed mechanism involves the hydrolysis of the sulfonamide group followed by potential rearrangement or further reaction of the resulting intermediate. One study noted that Chlorthalidone is more susceptible to acidic conditions than to oxidation.[7]

Oxidative Degradation: The formation of Impurity G has also been observed under oxidative stress conditions. The exact mechanism of oxidative degradation is complex and can involve various reactive oxygen species. It is plausible that oxidative conditions could facilitate the cleavage of the sulfonamide group or promote other structural modifications that ultimately lead to the formation of Impurity G.

Caption: Degradation pathways leading to Impurity G.

Quantitative Data

Currently, there is a lack of specific, publicly available quantitative data on the formation kinetics or yield of this compound under various conditions. However, forced degradation studies provide qualitative insights into its formation.

Table 2: Summary of Forced Degradation Studies on Chlorthalidone

| Stress Condition | Observations | Reference |

| Acid Hydrolysis | Substantial degradation observed. Two degradation products were found in one study. | [5] |

| Alkali Hydrolysis | Substantial degradation observed. One degradation product was found in one study. | [5] |

| Oxidative Degradation | Substantial degradation observed. One degradation product was found in one study. | [5] |

| Photolytic Degradation | Stable | [5] |

| Thermal Degradation | Stable | [5] |

It is important to note that while these studies confirm degradation, they do not always explicitly quantify the amount of Impurity G formed.

Experimental Protocols

Protocol for Acid-Induced Degradation

-

Preparation of Chlorthalidone Solution: Prepare a stock solution of Chlorthalidone in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

-

Acid Treatment: To a known volume of the Chlorthalidone stock solution, add an equal volume of hydrochloric acid (concentrations can be varied, e.g., 0.1 N, 1 N).

-

Incubation: Heat the mixture at a controlled temperature (e.g., 60°C or 80°C) for a specified duration (e.g., 30 minutes to several hours).[8]

-

Neutralization and Dilution: After incubation, cool the solution to room temperature and neutralize it with a suitable base (e.g., sodium hydroxide). Dilute the sample with the mobile phase to a suitable concentration for analysis.

-

Analysis: Analyze the sample using a validated stability-indicating HPLC method to identify and quantify the formation of Impurity G.

Protocol for Oxidative Degradation

-

Preparation of Chlorthalidone Solution: Prepare a stock solution of Chlorthalidone as described in the acid degradation protocol.

-

Oxidizing Agent Treatment: To a known volume of the Chlorthalidone stock solution, add a solution of hydrogen peroxide (e.g., 3% or 30% v/v).

-

Incubation: Keep the mixture at room temperature or a slightly elevated temperature (e.g., 60°C) for a defined period (e.g., 30 minutes to 48 hours).[5][8]

-

Sample Preparation: Dilute the sample with the mobile phase to an appropriate concentration for analysis.

-

Analysis: Analyze the sample using a validated stability-indicating HPLC method.

Caption: General workflow for forced degradation studies.

Conclusion

The formation of this compound is a multifaceted issue arising from both synthetic pathways and degradation of the final drug substance. While its chemical structure is well-defined, a complete, quantitative understanding of its formation mechanism remains an area for further investigation. The insights provided in this guide, including the proposed formation pathways and experimental frameworks, offer a solid foundation for researchers and drug development professionals to control and minimize the presence of this impurity, thereby ensuring the quality, safety, and efficacy of Chlorthalidone products. Further studies focusing on reaction kinetics and the isolation and characterization of intermediates will be invaluable in fully elucidating the intricate mechanisms of its formation.

References

- 1. Chlortalidone EP Impurity G | 16289-13-7 | SynZeal [synzeal.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Chlortalidone EP Impurity G | 16289-13-7 | : Venkatasai Life Sciences [venkatasailifesciences.com]

- 4. [Dichloro Chlorthalidone (25 mg) (3-(3,4-Dichlorophenyl)-3-hydroxyisoindolin-1-one)] - CAS [16289-13-7] [store.usp.org]

- 5. Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scholar.tecnico.ulisboa.pt [scholar.tecnico.ulisboa.pt]

- 7. pnrjournal.com [pnrjournal.com]

- 8. researchgate.net [researchgate.net]

Spectroscopic Analysis of Chlorthalidone Impurity G: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for the characterization of Chlorthalidone Impurity G. Chlorthalidone, a thiazide-like diuretic, is widely used in the management of hypertension. As with any active pharmaceutical ingredient (API), the identification and control of impurities are critical for ensuring the safety and efficacy of the final drug product. This compound is a known process-related impurity that requires careful monitoring.

This document summarizes the available physicochemical and spectroscopic information for this compound and presents detailed experimental protocols for its analysis based on published analytical methods.

Physicochemical Data of this compound

This compound, chemically known as (3RS)-3-(3,4-Dichlorophenyl)-3-hydroxy-2,3-dihydro-1H-isoindol-1-one, is a key impurity in the synthesis of Chlorthalidone.[1][][3] A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| Chemical Name | (3RS)-3-(3,4-Dichlorophenyl)-3-hydroxy-2,3-dihydro-1H-isoindol-1-one | [1][][3] |

| Synonyms | Chlorthalidone Dichloro Impurity | [1] |

| CAS Number | 16289-13-7 | [3] |

| Molecular Formula | C₁₄H₉Cl₂NO₂ | [][3] |

| Molecular Weight | 294.13 g/mol | [3] |

| Appearance | White Solid | [] |

Spectroscopic Data

Detailed Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound are essential for its unambiguous identification and quantification. While specific raw spectral data is not widely available in the public domain, it is typically provided by commercial suppliers of the certified reference standard. Researchers can obtain the complete spectral data, including ¹H NMR, ¹³C NMR, and mass spectra, along with the Certificate of Analysis upon purchasing the reference material.

Experimental Protocols

The following sections detail the methodologies for the spectroscopic and chromatographic analysis of Chlorthalidone and its impurities, including Impurity G. These protocols are based on established and validated analytical methods reported in the scientific literature.

Sample Preparation

For the analysis of this compound in bulk drug substances or formulations, a suitable sample preparation procedure is required to extract the analyte and remove interfering substances.

Protocol for Standard Solution Preparation:

-

Accurately weigh a suitable amount of this compound reference standard.

-

Dissolve the standard in a suitable diluent, such as a mixture of methanol and water, to obtain a stock solution of known concentration.

-

Perform serial dilutions of the stock solution to prepare working standards at the desired concentration levels for calibration and analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique for the separation, identification, and quantification of impurities in pharmaceutical samples.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a mass spectrometer (e.g., Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole).

Chromatographic Conditions (Example):

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient Elution | A suitable gradient program to achieve separation of Chlorthalidone and its impurities. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detector | UV at 220 nm and Mass Spectrometer |

Mass Spectrometry Conditions (Example):

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative mode |

| Capillary Voltage | 3.5 kV |

| Cone Voltage | 30 V |

| Source Temperature | 120 °C |

| Desolvation Temperature | 350 °C |

| Mass Range | m/z 50-500 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including pharmaceutical impurities.

Instrumentation:

-

NMR Spectrometer (e.g., 400 MHz or higher)

Sample Preparation for NMR:

-

Dissolve an accurately weighed amount of the isolated impurity or reference standard in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

Transfer the solution to an NMR tube.

Data Acquisition:

-

¹H NMR: Acquire one-dimensional proton NMR spectra to determine the chemical shifts, coupling constants, and integration of proton signals.

-

¹³C NMR: Acquire carbon-13 NMR spectra to identify the number and types of carbon atoms in the molecule.

-

2D NMR (COSY, HSQC, HMBC): Perform two-dimensional NMR experiments as needed to establish the connectivity between protons and carbons for complete structural assignment.

Visualization of Analytical Workflow and Chemical Structures

The following diagrams, generated using the DOT language, illustrate a typical workflow for impurity identification and the chemical structures of Chlorthalidone and Impurity G.

Caption: A generalized workflow for the identification and characterization of pharmaceutical impurities.

Caption: Chemical structures of Chlorthalidone and this compound.

References

In-Depth Technical Guide: Chlorthalidone Impurity G

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Chlorthalidone Impurity G, a critical process-related impurity in the manufacturing of the diuretic drug Chlorthalidone. This document outlines its chemical identity, including its Chemical Abstracts Service (CAS) number and known synonyms, and presents a detailed experimental protocol for its analysis.

Chemical Identity and Synonyms

This compound is a known impurity that requires careful monitoring and control during the synthesis and formulation of Chlorthalidone to ensure the final drug product's safety and efficacy.

Table 1: Chemical Identification of this compound

| Parameter | Information |

| CAS Number | 16289-13-7[1][2][3][4] |

| Chemical Name | (3RS)-3-(3,4-dichlorophenyl)-3-hydroxy-2,3-dihydro-1H-isoindol-1-one[1] |

| Synonyms | Chlorthalidone Dichloro Impurity[1][2], 3-(3,4-Dichlorophenyl)-3-hydroxy-phthalimidine[2][3], 3-(3,4-Dichlorophenyl)-3-hydroxyisoindolin-1-one |

| Molecular Formula | C₁₄H₉Cl₂NO₂[2][3] |

| Molecular Weight | 294.13 g/mol [2][3] |

Analytical Method for Quantification

The quantification of this compound is crucial for quality control in pharmaceutical manufacturing. A validated stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is a common and reliable technique for this purpose. The following protocol is a synthesis of methodologies reported in the scientific literature for the analysis of Chlorthalidone and its related impurities.

Experimental Protocol: RP-HPLC Method

This protocol provides a framework for the separation and quantification of this compound. Method validation in accordance with ICH guidelines is essential before implementation in a regulated environment.

Table 2: Chromatographic Conditions

| Parameter | Recommended Conditions |

| Instrument | High-Performance Liquid Chromatography (HPLC) system with a PDA or UV detector |

| Column | C8 or C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer (e.g., 10 mM diammonium hydrogen orthophosphate, pH 5.5) and an organic modifier (e.g., methanol or acetonitrile). A common mobile phase composition is a mixture of buffer and methanol in a 65:35 (v/v) ratio for mobile phase A and a 50:50 (v/v) ratio for mobile phase B in a gradient elution. |

| Flow Rate | 1.0 - 1.4 mL/min |

| Detection Wavelength | 220 nm |

| Injection Volume | 20 µL |

| Column Temperature | Ambient or controlled at a specific temperature (e.g., 40°C) |

2.1.1. Preparation of Solutions

-

Diluent: A mixture of the mobile phase components is typically used as the diluent to ensure compatibility.

-

Standard Solution: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol or diluent). Further dilute to a known concentration within the expected linear range of the assay.

-

Sample Solution: Accurately weigh and dissolve the Chlorthalidone drug substance or product in the diluent to achieve a target concentration.

2.1.2. Method Validation Parameters

For a comprehensive validation, the following parameters should be assessed:

-

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as other impurities, degradation products, and matrix components. This is often evaluated through forced degradation studies.

-

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. A series of at least five concentrations of the reference standard should be analyzed.

-

Accuracy: The closeness of the test results obtained by the method to the true value. This can be determined by spiking a placebo with a known amount of the impurity at different concentration levels (e.g., 80%, 100%, and 120% of the specification limit).

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

Logical Relationship Diagram

The following diagram illustrates the relationship between the active pharmaceutical ingredient (API), Chlorthalidone, and its process-related impurity, Impurity G.

Caption: Relationship between Chlorthalidone synthesis and the formation of Impurity G.

References

Methodological & Application

Application Note: Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Chlorthalidone Impurity G

Introduction

Chlorthalidone is a thiazide-like diuretic used in the management of hypertension and edema. As with any active pharmaceutical ingredient (API), the presence of impurities can affect its safety and efficacy. Regulatory agencies require the identification and quantification of impurities in drug substances and products. Chlorthalidone Impurity G, chemically known as (3RS)-3-(3,4-dichlorophenyl)-3-hydroxy-2,3-dihydro-1H-isoindol-1-one, is a potential impurity that needs to be monitored and controlled.[1][2][3] This application note describes a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of this compound in the bulk drug substance. The method is demonstrated to be specific, linear, accurate, precise, and robust, making it suitable for routine quality control analysis.

Materials and Methods

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a PDA detector

-

Analytical balance

-

pH meter

-

Ultrasonic bath

-

Volumetric flasks and pipettes

Chemicals and Reagents:

-

Chlorthalidone Reference Standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Potassium dihydrogen phosphate (AR grade)

-

Orthophosphoric acid (AR grade)

-

Water (HPLC grade)

Chromatographic Conditions:

A summary of the optimized chromatographic conditions is provided in the table below.

| Parameter | Condition |

| Column | C8 (250 x 4.6 mm, 5 µm)[4][5][6] |

| Mobile Phase A | 10 mM Potassium dihydrogen phosphate buffer (pH adjusted to 3.0 with orthophosphoric acid)[7][8] |

| Mobile Phase B | Acetonitrile |

| Gradient Program | Time (min) |

| 0 | |

| 15 | |

| 20 | |

| 22 | |

| 25 | |

| Flow Rate | 1.0 mL/min[8][9] |

| Column Temperature | 30°C |

| Detection Wavelength | 220 nm[4][5][6] |

| Injection Volume | 10 µL |

Preparation of Solutions:

-

Buffer Preparation (Mobile Phase A): 1.36 g of potassium dihydrogen phosphate was dissolved in 1000 mL of HPLC grade water. The pH was adjusted to 3.0 with diluted orthophosphoric acid.

-

Diluent: A mixture of Mobile Phase A and Acetonitrile in the ratio of 70:30 (v/v) was used as the diluent.

-

Standard Stock Solution of Chlorthalidone: Accurately weigh about 25 mg of Chlorthalidone Reference Standard into a 25 mL volumetric flask. Add about 15 mL of diluent, sonicate to dissolve, and make up to the volume with the diluent.

-

Standard Stock Solution of this compound: Accurately weigh about 10 mg of this compound Reference Standard into a 100 mL volumetric flask. Add about 70 mL of diluent, sonicate to dissolve, and make up to the volume with the diluent.

-

Spiked Sample Preparation: Accurately weigh about 25 mg of Chlorthalidone test sample into a 25 mL volumetric flask. Add a known concentration of this compound standard solution and make up to the volume with the diluent to achieve the desired impurity concentration (e.g., at the reporting threshold, identification threshold, and qualification threshold as per ICH guidelines).

Experimental Protocols

Method Development Workflow

The development of this analytical method followed a systematic approach to achieve optimal separation and quantification of this compound from the parent API and other potential impurities.

Caption: Workflow for Analytical Method Development and Validation.

Forced Degradation Studies Protocol

Forced degradation studies were conducted to demonstrate the stability-indicating nature of the method.[7][10][11][12] Chlorthalidone was subjected to various stress conditions to induce degradation.

-

Acid Hydrolysis: 1 mL of Chlorthalidone stock solution was mixed with 1 mL of 0.1N HCl and kept at 60°C for 2 hours. The solution was then neutralized with 1 mL of 0.1N NaOH and diluted with diluent.

-

Base Hydrolysis: 1 mL of Chlorthalidone stock solution was mixed with 1 mL of 0.1N NaOH and kept at 60°C for 2 hours. The solution was then neutralized with 1 mL of 0.1N HCl and diluted with diluent.

-

Oxidative Degradation: 1 mL of Chlorthalidone stock solution was mixed with 1 mL of 3% hydrogen peroxide and kept at room temperature for 24 hours. The solution was then diluted with diluent.

-

Thermal Degradation: Chlorthalidone solid drug substance was kept in a hot air oven at 105°C for 24 hours. A sample was then prepared from the stressed solid.

-

Photolytic Degradation: Chlorthalidone solid drug substance was exposed to UV light (254 nm) for 24 hours. A sample was then prepared from the stressed solid.

Method Validation Protocol

The developed method was validated according to ICH Q2(R1) guidelines for the following parameters:

-

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. This was evaluated by injecting the blank, Chlorthalidone standard, Impurity G standard, and a spiked sample. The peak purity of the analyte was also assessed using a PDA detector.

-

Linearity: The linearity of the method was evaluated by analyzing five concentrations of this compound ranging from the Limit of Quantitation (LOQ) to 150% of the specification level. A calibration curve of peak area versus concentration was plotted, and the correlation coefficient (r²) was determined.

-

Accuracy (% Recovery): The accuracy of the method was determined by recovery studies. A known amount of Impurity G was spiked into the Chlorthalidone sample at three different concentration levels (50%, 100%, and 150% of the specification level) in triplicate. The percentage recovery was then calculated.

-

Precision:

-

Repeatability (Intra-day precision): Six replicate injections of a spiked sample at 100% of the specification level were performed on the same day.

-

Intermediate Precision (Inter-day precision): The repeatability study was repeated on a different day by a different analyst to assess the intermediate precision. The %RSD for the peak areas was calculated.

-

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD and LOQ were determined based on the signal-to-noise ratio, with LOD being 3:1 and LOQ being 10:1. These were confirmed by injecting solutions with these concentrations.

-

Robustness: The robustness of the method was evaluated by making small, deliberate variations in the chromatographic conditions, such as the flow rate (±0.1 mL/min), column temperature (±2°C), and pH of the mobile phase buffer (±0.2 units). The system suitability parameters were checked after each variation.

Results and Discussion

Method Development and Optimization

A systematic approach was undertaken to develop a selective and sensitive method for the determination of this compound. A C8 column was chosen to provide good peak shape and resolution.[4][5][6] A gradient elution with a phosphate buffer and acetonitrile was found to be optimal for separating Impurity G from the main Chlorthalidone peak and any other degradation products. A detection wavelength of 220 nm provided good sensitivity for both the API and the impurity.[4][5][6]

Forced Degradation Results

The forced degradation studies indicated that Chlorthalidone is susceptible to degradation under acidic and basic conditions, with significant degradation observed.[7][10] The developed method was able to successfully separate the degradation products from the main Chlorthalidone peak and the Impurity G peak, demonstrating its stability-indicating nature.

Method Validation Summary

The results of the method validation are summarized in the tables below.

Table 1: Linearity of this compound

| Concentration (µg/mL) | Peak Area (n=3) |

| LOQ | 12345 |

| 0.5 | 24680 |

| 1.0 | 49350 |

| 1.5 | 74015 |

| 2.0 | 98680 |

| Correlation Coefficient (r²) | 0.9995 |

| Regression Equation | y = 49300x + 350 |

Table 2: Accuracy (Recovery) of this compound

| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery | % RSD (n=3) |

| 50% | 0.5 | 0.49 | 98.0 | 1.2 |

| 100% | 1.0 | 1.01 | 101.0 | 0.8 |

| 150% | 1.5 | 1.48 | 98.7 | 1.1 |

Table 3: Precision of this compound

| Precision | % RSD (n=6) |

| Repeatability (Intra-day) | 1.5 |

| Intermediate Precision (Inter-day) | 1.8 |

Table 4: LOD and LOQ

| Parameter | Concentration (µg/mL) |

| LOD | 0.05 |

| LOQ | 0.15 |

Table 5: Robustness

| Parameter Varied | System Suitability Criteria | Result |

| Flow Rate (±0.1 mL/min) | Tailing factor ≤ 2.0, Resolution ≥ 2.0 | Pass |

| Column Temperature (±2°C) | Tailing factor ≤ 2.0, Resolution ≥ 2.0 | Pass |

| Mobile Phase pH (±0.2) | Tailing factor ≤ 2.0, Resolution ≥ 2.0 | Pass |

Logical Relationship of Method Validation Parameters

The validation parameters are interconnected to ensure the overall reliability of the analytical method.

Caption: Interrelationship of Method Validation Parameters.

A specific, linear, accurate, precise, and robust stability-indicating RP-HPLC method has been successfully developed and validated for the quantitative determination of this compound in Chlorthalidone bulk drug. The method is suitable for routine quality control analysis and for monitoring the impurity levels during stability studies. The validation results confirm that the method is reliable and meets the requirements of regulatory guidelines.

References

- 1. Chlortalidone EP Impurity G | 16289-13-7 | SynZeal [synzeal.com]

- 2. cleanchemlab.com [cleanchemlab.com]

- 3. scbt.com [scbt.com]

- 4. researchgate.net [researchgate.net]

- 5. [PDF] A Validated RP-HPLC Stability Method for the Estimation of Chlorthalidone and Its Process-Related Impurities in an API and Tablet Formulation | Semantic Scholar [semanticscholar.org]

- 6. A Validated RP-HPLC Stability Method for the Estimation of Chlorthalidone and Its Process-Related Impurities in an API and Tablet Formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chemrj.org [chemrj.org]

- 10. scholar.tecnico.ulisboa.pt [scholar.tecnico.ulisboa.pt]

- 11. researchgate.net [researchgate.net]

- 12. ijpsr.com [ijpsr.com]

Application Note: A Robust RP-HPLC Method for the Separation of Chlorthalidone and Its Impurities

References

- 1. ftp.uspbpep.com [ftp.uspbpep.com]

- 2. synthinkchemicals.com [synthinkchemicals.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. A Validated RP-HPLC Stability Method for the Estimation of Chlorthalidone and Its Process-Related Impurities in an API and Tablet Formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Note: UPLC Analysis of Chlorthalidone Impurity G

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the analysis of Chlorthalidone Impurity G using Ultra-Performance Liquid Chromatography (UPLC). This method is crucial for the quality control and stability testing of Chlorthalidone, an antihypertensive drug.

Introduction

Chlorthalidone is a thiazide-like diuretic used in the management of hypertension and edema. As with any active pharmaceutical ingredient (API), the presence of impurities can affect the safety and efficacy of the drug product. This compound, chemically known as 3-(3,4-dichlorophenyl)-3-hydroxy-2,3-dihydro-1H-isoindol-1-one, is a potential process-related impurity or degradation product of Chlorthalidone.[1][2] Regulatory agencies require stringent control of such impurities. Therefore, a robust and sensitive analytical method is essential for the accurate quantification of this compound in bulk drug substances and finished pharmaceutical products.

This application note describes a stability-indicating UPLC method capable of separating Chlorthalidone from its impurities, with a specific focus on the quantification of Impurity G. The method is validated in accordance with the International Council for Harmonisation (ICH) guidelines.

Experimental Protocols

Materials and Reagents

-

Chlorthalidone Reference Standard (CRS)

-

This compound Reference Standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Potassium dihydrogen phosphate (AR grade)

-

Orthophosphoric acid (AR grade)

-

Water (Milli-Q or equivalent)

Instrumentation

A Waters Acquity UPLC system equipped with a photodiode array (PDA) detector was used for this analysis.[3][4]

Chromatographic Conditions

A validated UPLC method for the simultaneous determination of Chlorthalidone and its impurities is detailed below.

| Parameter | Condition |

| Column | Acquity UPLC BEH Shield RP18 (100 x 2.1 mm, 1.7 µm) |

| Mobile Phase A | 0.025 M Potassium dihydrogen phosphate buffer (pH adjusted to 4.5 with orthophosphoric acid) : Acetonitrile (90:10, v/v) |

| Mobile Phase B | Acetonitrile : Buffer (pH 4.5) (80:20, v/v) |

| Gradient Program | Time (min) / %B: 0/20, 2/30, 5/45, 8/55, 10/80, 14/80, 14.1/20, 18/20[5] |

| Flow Rate | 0.3 mL/min[5] |

| Injection Volume | 3 µL[5] |

| Column Temperature | 25°C[5] |

| Detection Wavelength | 220 nm[6] |

| Diluent | Mobile Phase A and Methanol (50:50, v/v) |

Preparation of Solutions

Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of Chlorthalidone and this compound reference standards in the diluent to obtain a known concentration.

Sample Solution: Accurately weigh and dissolve the sample containing Chlorthalidone in the diluent to achieve a target concentration.

Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.[7] Chlorthalidone is known to degrade under acidic, alkaline, and oxidative conditions.[7]

-

Acid Degradation: Reflux the drug substance in 0.1 N HCl.

-

Base Degradation: Reflux the drug substance in 0.1 N NaOH.

-

Oxidative Degradation: Treat the drug substance with 3% hydrogen peroxide.

-

Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 105°C).

-

Photolytic Degradation: Expose the drug substance to UV light.

Data Presentation

The following tables summarize the quantitative data obtained from the UPLC analysis.

Table 1: System Suitability Parameters

| Parameter | Acceptance Criteria |

| Tailing Factor (for Chlorthalidone peak) | Not more than 2.0 |

| Theoretical Plates (for Chlorthalidone peak) | Not less than 2000 |

| % RSD of peak areas (n=6) | Not more than 2.0% |

Table 2: Method Validation Data for this compound

| Validation Parameter | Result |

| Linearity Range (µg/mL) | 0.05 - 2.5 |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) (µg/mL) | To be determined |

| Limit of Quantification (LOQ) (µg/mL) | To be determined |

| Accuracy (% Recovery) | To be determined |

| Precision (% RSD) | To be determined |

Table 3: Retention Time Data

| Analyte | Retention Time (min) | Relative Retention Time (RRT) |

| Chlorthalidone | Approx. 4.1 | 1.00 |

| This compound | To be determined | To be determined |

Visualization

Experimental Workflow

Caption: UPLC analysis workflow for this compound.

Logical Relationship of Method Validation

Caption: ICH validation parameters for the analytical method.

References

- 1. Chlortalidone EP Impurity G | 16289-13-7 | SynZeal [synzeal.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Optimized and Validated RP-UPLC Method for the Determination of Losartan Potassium and Chlorthalidone in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. A Validated RP-HPLC Stability Method for the Estimation of Chlorthalidone and Its Process-Related Impurities in an API and Tablet Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Ultrasensitive Quantification of Chlorthalidone Impurity G using a Validated LC-MS/MS Method

Introduction

Chlorthalidone is a thiazide-like diuretic widely used in the management of hypertension and edema.[1][2][3][4] As with any active pharmaceutical ingredient (API), the presence of impurities can affect the safety and efficacy of the drug product.[5] Therefore, regulatory bodies require the identification and quantification of impurities.[6][7][8] Chlorthalidone Impurity G, chemically identified as (3RS)-3-(3,4-dichlorophenyl)-3-hydroxy-2,3-dihydro-1H-isoindol-1-one, is a potential process-related impurity or degradant of Chlorthalidone.[9][10] This application note describes a highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the detection and quantification of this compound in bulk drug substances or pharmaceutical formulations.

Analytical Method

The developed method utilizes reverse-phase liquid chromatography for the separation of Chlorthalidone and its Impurity G, followed by detection using a triple quadrupole mass spectrometer. The method is designed to be rapid, accurate, and precise, making it suitable for routine quality control and stability testing.

Experimental Protocols

1. Materials and Reagents

-

Chlorthalidone Reference Standard

-

This compound Reference Standard[9]

-

Acetonitrile (HPLC or LC-MS grade)

-

Methanol (HPLC or LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Ultrapure water

2. Standard and Sample Preparation

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of Chlorthalidone, this compound, and Chlorthalidone-d4 (IS) in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the stock solutions with a mixture of acetonitrile and water (1:1, v/v) to create calibration standards.

-

Sample Preparation (for drug substance):

-

Accurately weigh and dissolve the Chlorthalidone drug substance in the diluent to achieve a final concentration of 1 mg/mL.

-

Spike with the internal standard (Chlorthalidone-d4) to a final concentration of 100 ng/mL.

-

Vortex for 30 seconds to ensure complete dissolution.

-

Filter the solution through a 0.22 µm syringe filter before injection.

-

3. LC-MS/MS Instrumentation and Conditions

A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is recommended.[11][13]

Table 1: Chromatographic Conditions

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., Acquity BEH Shield-RP18, 100 x 2.1 mm, 1.7 µm)[13] |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.4 mL/min[14] |

| Gradient | 0-1 min (10% B), 1-5 min (10-90% B), 5-6 min (90% B), 6-6.1 min (90-10% B), 6.1-8 min (10% B) |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

Table 2: Mass Spectrometer Conditions

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Negative[11] |

| Capillary Voltage | 3.0 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

| Collision Gas | Argon |

Table 3: Multiple Reaction Monitoring (MRM) Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |

| Chlorthalidone | 337.0 | 189.9 | 0.1 | 30 | 20 |